[2,2-Dimethyl-3-(4-methylphenyl)propyl](methyl)amine hydrochloride
Description
Structural Analysis
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as N,2,2-trimethyl-3-(4-methylphenyl)propan-1-amine hydrochloride. This name reflects its core structural elements:
- Amine backbone : A propane chain with a tertiary amine group (N-methyl substituents).
- Aromatic substituent : A 4-methylphenyl group attached to the third carbon of the propane chain.
- Dimethyl branching : Two methyl groups on the second carbon of the propane chain.
The molecular formula is C₁₃H₂₂ClN , with a molecular weight of 227.77 g/mol . The SMILES notation CC1=CC=C(C=C1)CC(C)(C)CNC.Cl accurately represents its structure, including the hydrochloride counterion.
| Identifier | Value |
|---|---|
| PubChem CID | 122240117 |
| CAS Number | 2098061-90-4 |
| InChIKey | CHWPPGDGJOLMSG-UHFFFAOYSA-N |
| Molecular Formula | C₁₃H₂₂ClN |
Molecular Geometry and Stereochemical Considerations
The molecule adopts a trigonal pyramidal geometry at the nitrogen center due to the lone pair of electrons. Key stereochemical features include:
- Steric hindrance : The 4-methylphenyl and dimethyl groups create significant steric bulk, influencing conformational preferences.
- Electronic effects : The electron-donating methyl groups on the phenyl ring and propane chain enhance the amine’s basicity compared to non-substituted analogues.
The hydrochloride counterion forms an ion pair with the protonated amine, stabilizing the structure in polar environments. The C–N bond length in tertiary amines typically ranges from 1.47–1.48 Å , with minor deviations expected due to steric strain.
Comparative Analysis with Structural Analogues
4-Methylphenyl vs. 3-Methylphenyl Derivatives
The 4-methylphenyl substituent differs from 3-methylphenyl analogues in electronic and steric environments :
| Property | 4-Methylphenyl Derivative | 3-Methylphenyl Derivative |
|---|---|---|
| Molecular Weight | 227.77 g/mol | 227.77 g/mol |
| SMILES | CC1=CC=C(C=C1)CC(C)(C)CNC.Cl |
CC1=C(C)C=CC=C1CC(C)(C)CNC.Cl |
| Steric Effects | Reduced steric clash at para position | Increased steric hindrance at meta |
| Electronic Effects | Enhanced resonance stabilization | Moderate resonance stabilization |
Example Analogues :
- 3-(3-Methylphenyl)propan-1-amine hydrochloride (CAS 162321-81-5): Shares a similar amine backbone but lacks dimethyl branching.
- N-Methyl-3-phenylpropylamine hydrochloride (CID 9549628): Lacks both methyl substituents on the phenyl ring and propane chain.
Impact of Dimethyl Branching
The 2,2-dimethyl groups on the propane chain critically influence:
Computational Modeling of Conformational Stability
Density Functional Theory (DFT) studies and molecular mechanics simulations predict:
- Low-energy conformers : Dominated by anti-periplanar arrangements of the 4-methylphenyl and dimethyl groups to minimize steric strain.
- Rotational barriers : High barriers (~15–20 kJ/mol) for rotation around the C3–N bond due to steric interactions.
Key Computational Insights :
| Method | Key Finding |
|---|---|
| B3LYP/6-31+G(d,p) | Predicts stable anti-conformers |
| PCM Solvation Model | Solvent effects stabilize ion pairs |
| NMR Correlation | Agreement with experimental δH shifts |
Properties
IUPAC Name |
N,2,2-trimethyl-3-(4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-11-5-7-12(8-6-11)9-13(2,3)10-14-4;/h5-8,14H,9-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWPPGDGJOLMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
One common strategy for synthesizing 2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride involves reductive amination of the corresponding ketone or aldehyde precursor with methylamine, followed by hydrochloride salt formation.
-
- The ketone precursor (e.g., 2,2-dimethyl-3-(4-methylphenyl)propanal) is reacted with methylamine under controlled temperature (0–5°C) in an aprotic solvent such as dichloromethane.
- A reducing agent such as sodium cyanoborohydride or catalytic hydrogenation is used to reduce the imine intermediate to the amine.
- The free base is then treated with hydrochloric acid to form the hydrochloride salt.
-
- Temperature: 0–5°C during imine formation to control selectivity.
- Solvent: Dichloromethane or similar inert solvents.
- Reducing agent: Sodium cyanoborohydride or catalytic hydrogenation with Rh or Ru catalysts.
-
- Yields typically range from 70% to 90%, depending on catalyst efficiency and reaction time.
- Purification involves extraction, drying, and recrystallization to obtain the hydrochloride salt in high purity.
This method is supported by analogous processes in patent WO2014188453A2, where amide and amine intermediates are converted under mild conditions with good yields.
Transition-Metal Catalyzed Hydroaminomethylation
Recent advances in transition-metal catalysis have enabled efficient synthesis of alkylamines including complex substituted amines like 2,2-Dimethyl-3-(4-methylphenyl)propylamine.
-
- Rhodium complexes such as [Rh(cod)Cl]2 with phosphine ligands (e.g., Xantphos) are employed.
- Ruthenium catalysts with specific ligands have also been effective in hydroaminomethylation reactions.
-
- The reaction involves hydroformylation of an alkene followed by reductive amination in a one-pot process.
- The flexible bite angle of ligands like Xantphos improves selectivity towards linear amines.
-
- Mild temperatures (~120°C) and moderate hydrogen pressures (~50 bar).
- Low catalyst loading (0.5 mol %) for high efficiency.
-
- High selectivity (up to 99:1 linear to branched ratio).
- Compatibility with complex substrates and functional groups.
- Near quantitative yields reported for related amines.
Buchwald-Hartwig Coupling Followed by Salt Formation
Though more common for aryl amine synthesis, Buchwald-Hartwig amination can be adapted for synthesizing substituted amines with methylamine derivatives.
-
- The aryl halide precursor is reacted with methylamine hydrochloride in the presence of palladium catalysts (Pd(OAc)2 or Pd(PPh3)2Cl2) and ligands such as XPhos or Xantphos.
- Base such as cesium carbonate or potassium tert-butoxide is used.
- Solvents include N-methylpyrrolidone (NMP), 1,4-dioxane, or DMF.
- Reaction temperatures around 100–120°C for 3–4 hours under nitrogen atmosphere.
-
- Quenching with water, extraction with dichloromethane.
- Drying over anhydrous sodium sulfate.
- Purification by column chromatography.
-
- Typically 70–90% for intermediate amines.
- Final hydrochloride salt obtained by treatment with HCl.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | Methylamine, NaBH3CN or H2/Rh catalyst | Dichloromethane | 0–5 | 70–90 | Mild conditions, good selectivity |
| Transition-Metal Catalyzed Hydroaminomethylation | Rhodium complexes (e.g., [Rh(cod)Cl]2), Xantphos ligand | Toluene or similar | ~120 | ~90–99 | High selectivity, low catalyst loading |
| Buchwald-Hartwig Coupling | Pd(OAc)2 or Pd(PPh3)2Cl2, XPhos/Xantphos | NMP, DMF, or 1,4-dioxane | 100–120 | 70–90 | Efficient for aryl amines, requires base |
Detailed Research Findings and Notes
Catalyst Efficiency: Transition-metal catalysts with electron-poor phosphine ligands significantly enhance the selectivity and yield of amination reactions involving methylamine derivatives.
Solvent Effects: Aprotic solvents like dichloromethane and NMP facilitate better solubility of reactants and catalysts, improving reaction rates and product isolation.
Temperature Control: Lower temperatures during imine formation prevent side reactions and improve the purity of the amine intermediate.
Purification: Column chromatography and recrystallization are standard to achieve high-purity hydrochloride salts, critical for pharmaceutical-grade material.
Scalability: The described methods, especially transition-metal catalyzed processes, are amenable to scale-up due to mild conditions and high catalyst turnover numbers.
Impurity Management: Careful control of reaction parameters minimizes impurities, which is essential for the hydrochloride salt form used in medicinal chemistry.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by:
- Branched Alkyl Chain : Enhances steric hindrance.
- Amine Functional Group : Critical for biological interactions.
- Para-Substituted Phenyl Ring : Influences pharmacological properties.
Scientific Research Applications
The compound's applications can be categorized into several fields:
Organic Chemistry
- Building Block in Synthesis : It serves as a precursor for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Biological Research
- Biological Activity Investigation : Studies have shown that this compound exhibits potential interactions with neurotransmitter systems, particularly catecholamines. This interaction suggests possible roles in modulating physiological responses.
Pharmacology
- Therapeutic Potential : Research indicates its possible use as a stimulant or antidepressant. The compound has been explored as a precursor for drugs targeting neurological disorders such as ADHD and depression.
Industrial Applications
- Specialty Chemicals Production : It is utilized in the synthesis of specialty chemicals and materials, contributing to various industrial processes.
Stimulant Effects
A study demonstrated that 2,2-Dimethyl-3-(4-methylphenyl)propyl(methyl)amine hydrochloride exhibited significant stimulant properties in animal models, comparable to other known stimulants like amphetamines.
Neurotransmitter Interaction
Computational modeling studies indicated effective binding to dopamine and norepinephrine receptors, suggesting potential therapeutic applications for conditions such as ADHD or depression.
Toxicological Profile
Toxicity studies have shown a moderate safety profile at therapeutic doses. However, further research is needed to establish long-term effects and safety parameters.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Therapeutic Use | Key References |
|---|---|---|---|---|---|
| [Target Compound] | C₁₄H₂₄NCl* | 241.76† | 2,2-dimethyl, 4-methylphenyl, methylamine | Hypothesized: CNS/antihistamine | - |
| Pheniramine Maleate | C₁₆H₂₀N₂·C₄H₄O₄ | 356.41 | 3-phenyl, 3-(2-pyridyl) | Antihistamine | |
| 3-(3,4-Dimethoxyphenyl)propylamine HCl | C₁₂H₁₉NO₂·HCl | 245.74 | 3,4-dimethoxyphenyl | Research chemical (CNS) | |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine HCl | C₁₃H₂₀ClNO | 241.76 | 4-methoxyphenyl, propenyl | Undisclosed |
*Calculated based on IUPAC name; †Includes HCl counterion.
Key Observations :
- Branched vs.
- Aromatic Substituents : The 4-methylphenyl group in the target compound contrasts with pheniramine’s pyridyl-phenyl substitution, which is critical for H1 antagonism . The dimethoxy variant in may enhance serotoninergic activity due to electron-donating groups .
Pharmacological Analogs: Tertiary Amines
Table 2: Pharmacological Activity Comparison
Key Observations :
- MAO Inhibition Potential: Propylamine derivatives in demonstrated MAO-A/B inhibition in vitro, suggesting the target compound may share this activity depending on substituent electronics .
Biological Activity
2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride, a synthetic organic compound, has gained attention for its potential biological activities. Its unique structure, characterized by a branched alkyl chain and an amine functional group, suggests interactions with various biological systems. This article will explore its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.
Structural Characteristics
The compound's structure is defined by:
- Branched Alkyl Chain : Provides steric hindrance.
- Amine Functional Group : Essential for biological interactions.
- Para-Substituted Phenyl Ring : Influences pharmacological properties.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylamphetamine | Similar dimethyl structure; phenyl ring | Stimulant effects; interacts with catecholamines |
| 1-(4-Methylphenyl)-2-methylaminoethanol | Contains an amino group; aromatic ring | Potential antidepressant properties |
| N,N-Dimethylamphetamine | Dimethylated amine; similar size | Known stimulant; affects dopamine levels |
The specific combination of structural features in 2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride may lead to distinct pharmacological effects compared to these compounds .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to modulate the activity of catecholamines through the following mechanisms:
- Ligand Binding : Acts as a ligand for various receptors, potentially influencing signal transduction pathways.
- Enzyme Interaction : May affect enzymes involved in neurotransmitter metabolism.
These interactions can result in various physiological effects, including stimulant properties and potential therapeutic applications .
Pharmacological Applications
Research indicates that 2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride has potential applications in:
- Pharmacology : Investigated for stimulant and antidepressant effects.
- Medicinal Chemistry : Explored as a precursor for drug development targeting neurological disorders.
Case Studies
-
Stimulant Effects :
- A study demonstrated that this compound exhibited significant stimulant properties in animal models, comparable to other known stimulants such as amphetamines .
-
Neurotransmitter Interaction :
- Computational modeling studies indicated that the compound could bind effectively to dopamine and norepinephrine receptors, suggesting its potential use in treating conditions like ADHD or depression .
-
Toxicological Profile :
- Toxicity studies revealed a moderate safety profile at therapeutic doses, although further research is needed to establish long-term effects .
Interaction Studies
Studies utilizing computational modeling techniques have been essential in predicting interaction patterns based on structural data. These studies provide insights into how the compound interacts with biological macromolecules, which is crucial for understanding its pharmacological potential .
Q & A
Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-(4-methylphenyl)propylamine hydrochloride?
A multi-step synthesis is typically employed:
- Step 1 : Alkylation of a nitrile precursor (e.g., 4-methylphenylacetonitrile) using organolithium reagents (e.g., n-BuLi) in anhydrous THF under inert conditions to introduce substituents.
- Step 2 : Reduction of the intermediate nitrile to the primary amine using BH₃·THF or catalytic hydrogenation.
- Step 3 : N-Methylation via reductive amination or alkylation with methyl iodide.
- Step 4 : Salt formation by treating the free amine with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride .
Q. How can the purity of this compound be validated in laboratory settings?
- HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and compare retention times against certified reference standards .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to within ±0.4% of theoretical values.
- Melting Point : Compare observed melting range (e.g., 158–160°C) to literature values to assess crystallinity and purity .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential inhalation hazards (Category 4 acute toxicity per CLP regulations).
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved?
- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for refinement of single-crystal data to determine bond lengths, angles, and hydrogen-bonding networks (e.g., R₂⁴(22) motifs observed in hydrochloride salts) .
- Solid-State NMR : Analyze ¹³C and ¹⁵N spectra to confirm protonation states and salt formation .
Q. What strategies reconcile contradictory biological activity data across assays?
- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) systems to account for metabolic differences.
- Pharmacokinetic Profiling : Measure solubility (e.g., >4 mg/mL in water) and LogD (pH 7.4: ~1.8) to assess bioavailability discrepancies .
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
Q. What computational methods predict physicochemical properties of derivatives?
- QSAR Models : Use molecular descriptors (e.g., polar surface area, LogP) to correlate structure with solubility or permeability.
- Molecular Dynamics : Simulate interactions with biological targets (e.g., serotonin transporters) to guide analog design .
Methodological Notes
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
